molecular formula C10H13N B3191300 DIMETHYL-(2-VINYL-PHENYL)-AMINE CAS No. 5339-18-4

DIMETHYL-(2-VINYL-PHENYL)-AMINE

Cat. No.: B3191300
CAS No.: 5339-18-4
M. Wt: 147.22 g/mol
InChI Key: SEHANOMIAIWILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL-(2-VINYL-PHENYL)-AMINE is an organic compound characterized by the presence of a dimethylamino group attached to a 2-vinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL-(2-VINYL-PHENYL)-AMINE typically involves the reaction of 2-vinylphenylamine with dimethyl sulfate or other methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL-(2-VINYL-PHENYL)-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include N-oxides, ethyl-substituted derivatives, and various substituted phenylamines .

Scientific Research Applications

DIMETHYL-(2-VINYL-PHENYL)-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological tool.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL-(2-VINYL-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo polymerization and other reactions. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL-(2-VINYL-PHENYL)-METHANAMINE
  • DIMETHYL-(2-VINYL-PHENYL)-ETHANAMINE
  • DIMETHYL-(2-VINYL-PHENYL)-PROPIONAMINE

Uniqueness

DIMETHYL-(2-VINYL-PHENYL)-AMINE is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. The presence of both the dimethylamino and vinyl groups allows for a wide range of chemical transformations and applications .

Properties

CAS No.

5339-18-4

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethenyl-N,N-dimethylaniline

InChI

InChI=1S/C10H13N/c1-4-9-7-5-6-8-10(9)11(2)3/h4-8H,1H2,2-3H3

InChI Key

SEHANOMIAIWILJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C=C

Canonical SMILES

CN(C)C1=CC=CC=C1C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.